Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate
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Overview
Description
Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can influence the reactivity and stability of the compound.
Preparation Methods
The synthesis of Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate typically involves the following steps:
Mizoroki-Heck Cross-Coupling Reaction: This reaction involves the coupling of 1-bromo-3-(trifluoromethyl)benzene with acroleine diethyl acetal, catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate (nBu4NOAc).
Hydrogenation Reaction: The crude mixture of products from the Mizoroki-Heck reaction undergoes hydrogenation to yield the desired compound.
Microwave-Assisted Conditions: The reaction can also be performed under microwave-assisted conditions to reduce reaction times without affecting selectivity and yield.
Chemical Reactions Analysis
Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: The trifluoromethyl group can modulate the compound’s binding affinity and selectivity towards specific targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate can be compared with similar compounds such as:
Methyl 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropionate: This compound also contains a trifluoromethyl group but differs in its overall structure and reactivity.
Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate: Another similar compound with a ketone group instead of a hydroxyl group, leading to different chemical properties and applications.
Properties
Molecular Formula |
C11H11F3O3 |
---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H11F3O3/c1-17-10(16)9(15)6-7-3-2-4-8(5-7)11(12,13)14/h2-5,9,15H,6H2,1H3 |
InChI Key |
XDVGJIJCMMUKAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)O |
Origin of Product |
United States |
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